molecular formula C14H14ClN3 B2439859 2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2472672-02-7

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B2439859
CAS No.: 2472672-02-7
M. Wt: 259.74
InChI Key: NJELDRMZDIKOFU-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods are designed to maximize yield and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of scientific research applications:

Biological Activity

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride (CAS: 2472672-02-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C14H14ClN3
  • Molecular Weight : 259.74 g/mol
  • IUPAC Name : 2-(o-tolyl)imidazo[1,2-a]pyridin-3-amine hydrochloride

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a range of biological activities such as:

  • Anticancer : Demonstrated significant cytotoxicity against various cancer cell lines.
  • Antimicrobial : Exhibited broad-spectrum antibacterial and antifungal properties.
  • Anti-inflammatory : Showed potential in reducing inflammation in experimental models.
  • Anticonvulsant : Indicated effectiveness in seizure models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against various tumor cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231 (Breast Cancer)0.87–12.91
ZolpidemVarious<0.5
AlpidemVarious<1.0

Antimicrobial Activity

The compound has shown promising results against both bacterial and fungal strains. In vitro studies revealed significant inhibition of growth for several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

Anti-inflammatory Effects

Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests potential therapeutic applications for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. Modifications at the nitrogen or aromatic positions can significantly alter their potency and selectivity. Studies suggest that:

  • Substituents on the imidazole ring enhance anticancer activity.
  • The presence of halogens or electron-donating groups increases antimicrobial efficacy.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives against MDA-MB-231 cells. The results indicated that modifications at the 3-position significantly improved cytotoxicity, with some compounds achieving IC50 values below 1 µM.
  • Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial properties of this class of compounds against resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited potent activity with MIC values comparable to established antibiotics.

Properties

IUPAC Name

2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13;/h2-9H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJELDRMZDIKOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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